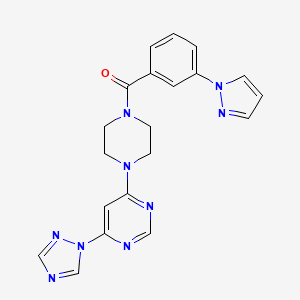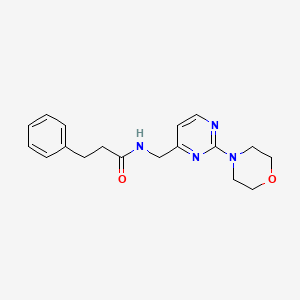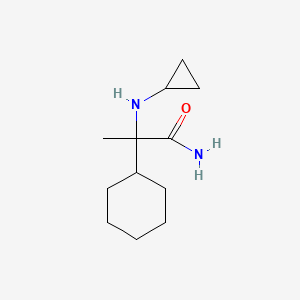![molecular formula C4H2ClF3N2O3S B2701496 [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride CAS No. 2126179-08-4](/img/structure/B2701496.png)
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a methanesulfonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride typically involves the reaction of trifluoromethyl-substituted precursors with appropriate reagents to form the oxadiazole ring. One common method involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts, can make the production process more environmentally friendly .
化学反应分析
Types of Reactions
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic anhydride, sodium trifluoromethanesulfinate, and various organic solvents. Reaction conditions often involve the use of catalysts, such as triethylamine, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of sulfonyl derivatives, while cyclization reactions can produce complex heterocyclic compounds .
科学研究应用
Chemistry
In chemistry, [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The trifluoromethyl group is known to improve the bioavailability and metabolic stability of drugs, making this compound valuable for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and materials with enhanced properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of functional materials .
作用机制
The mechanism of action of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, while the sulfonyl chloride group can participate in covalent bonding with nucleophilic sites on the target molecule . This dual functionality allows the compound to exert its effects through multiple pathways, making it a potent agent in various applications.
相似化合物的比较
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
5-Trifluoromethylisoxazoles: These compounds also feature a trifluoromethyl group and are used in the synthesis of biologically active molecules.
1,2,4-Triazole-containing Scaffolds: These scaffolds are widely used in drug discovery due to their unique chemical properties and biological activities.
Uniqueness
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in multiple fields of research and industry .
属性
IUPAC Name |
[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O3S/c5-14(11,12)1-2-9-3(13-10-2)4(6,7)8/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDVSYEQHSQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2701415.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701420.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2701423.png)
![3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2701424.png)


![(4Z)-5-tert-butyl-4-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2701428.png)
![1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/new.no-structure.jpg)

![N-(3-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2701431.png)
![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2701432.png)
![2-{[3-(chlorodifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2701435.png)
